molecular formula C18H21BrN4O3S B2886419 N-[3'-acetyl-5-bromo-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide CAS No. 905787-66-8

N-[3'-acetyl-5-bromo-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl]acetamide

Cat. No. B2886419
CAS RN: 905787-66-8
M. Wt: 453.36
InChI Key: PKQJOZOVWFTPFF-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features. It includes an acetyl group, a bromo group, a methylbutyl group, and a spiro[indole-3,2’-[1,3,4]thiadiazole] moiety. These groups and the overall structure suggest that this compound could have interesting chemical and biological properties .

Scientific Research Applications

Synthesis and Biological Activity

  • Heterocyclic compounds, including those related to the spiro[indole-thiazolidinone] scaffold, have been synthesized using Brønsted acidic ionic liquids. These compounds demonstrate potential as antihistamine agents, suggesting a pathway for the exploration of related structures for biological activity (Arya, Rawat, Dandia, & Sasai, 2012).
  • A novel synthesis approach involving the extraction of isatin from Couroupita guianesis and its transformation into a heterocyclic spiro derivative showcases the utility of natural compounds in the development of complex heterocyclic structures, potentially including derivatives of the specified compound (Tripathi & Sonawane, 2013).

Antimicrobial and Anticancer Applications

  • Spiro[indoline-thiazolidine]-based compounds have been investigated for their p53 modulatory effects, with certain derivatives showing significant antiproliferative activity against human tumor cell lines. This highlights the potential of spiro compounds in cancer research (Bertamino et al., 2013).
  • New dihydro-1,3,4-thiadiazole derivatives have demonstrated antimicrobial activity, suggesting that modifications to the thiadiazole moiety can yield potent antimicrobial agents. This opens avenues for the compound to be explored for similar applications (Moustafa, Ahmed, El-wassimy, & Mohamed, 2020).

Corrosion Inhibition

  • Thiadiazoline compounds have been evaluated for their corrosion inhibition capabilities, particularly in the context of petroleum oil well/tubing steel. The structural features of such compounds, including the thiadiazole moiety, contribute to their efficiency as corrosion inhibitors (Tiwari, Mitra, & Yadav, 2021).

Antibacterial Activity

  • Spiro[indole] thiadiazole derivatives have been synthesized and tested for antibacterial activity, showing significant efficacy against both Gram-positive and Gram-negative bacteria. This indicates the potential of the compound for further exploration in antimicrobial studies (Olomola, Bada, & Obafemi, 2009).

Future Directions

The study of complex indole derivatives like this one is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas . Future research could explore its synthesis, properties, and potential applications in more detail.

properties

IUPAC Name

N-[4-acetyl-5'-bromo-1'-(3-methylbutyl)-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4O3S/c1-10(2)7-8-22-15-6-5-13(19)9-14(15)18(16(22)26)23(12(4)25)21-17(27-18)20-11(3)24/h5-6,9-10H,7-8H2,1-4H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQJOZOVWFTPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)Br)C3(C1=O)N(N=C(S3)NC(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C18H21BrN4O3S

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